
3,5-Dihydroxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxypicolinonitrile is an organic compound with the molecular formula C₆H₄N₂O₂ It is a derivative of picolinonitrile, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxypicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization and subsequent bond cleavage to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3,5-Dihydroxypicolinonitrile has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substitution pattern on the pyridine ring.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
3,5-Dihydroxypicolinonitrile is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities and exploring novel therapeutic avenues.
Properties
Molecular Formula |
C6H4N2O2 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3,5-dihydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4N2O2/c7-2-5-6(10)1-4(9)3-8-5/h1,3,9-10H |
InChI Key |
QCGOHJWKAKKRHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)
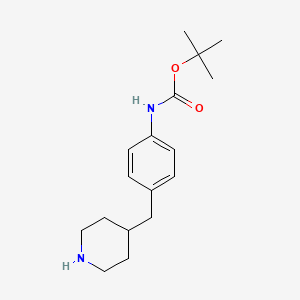
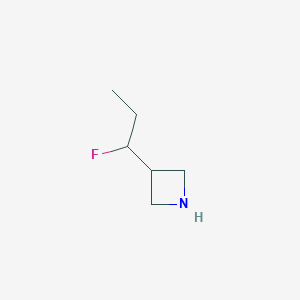
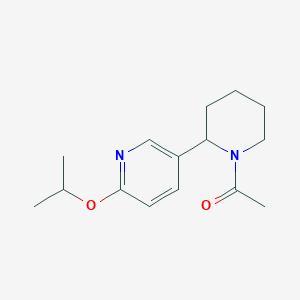
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)
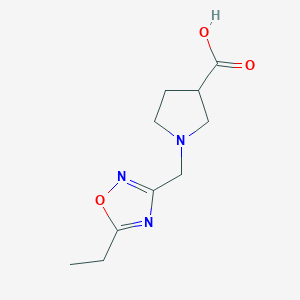
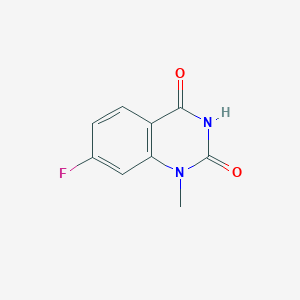
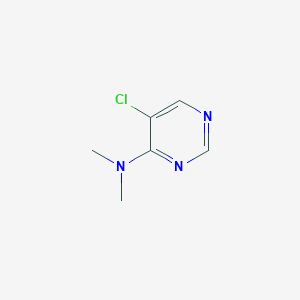
![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)


